(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine
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Overview
Description
(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine: is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, featuring a methanamine group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine can be achieved through several methods. One common approach involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the methanamine group. This method typically involves six steps and yields the desired compound with a total yield of approximately 45.5% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO
Reduction: LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: Aldehydes or ketones
Reduction: Alcohols or amines
Substitution: Substituted derivatives of the original compound
Scientific Research Applications
Chemistry: In organic synthesis, (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine serves as an intermediate for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block for pharmaceuticals .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
(Tetrahydrofuran-3-yl)methanamine: A simpler analog without the trimethyl substitution.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: A compound with a pyridine ring instead of the tetrahydrofuran ring.
Uniqueness: (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine is unique due to its trimethyl substitution, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2,3,5-trimethyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(3,5-9)7(2)10-6/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
LPZXDHXCCPEZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(O1)C)(C)CN |
Origin of Product |
United States |
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